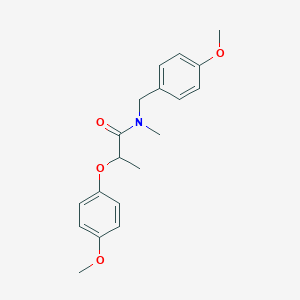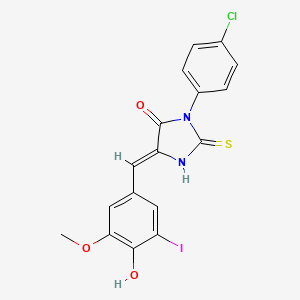![molecular formula C20H22Cl2N2O2 B4631815 3,5-dichloro-2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4631815.png)
3,5-dichloro-2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including compounds similar to "3,5-dichloro-2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide," often involves the introduction of various functional groups to a benzamide scaffold to achieve desired pharmacological properties. For instance, Sonda et al. (2004) describe the synthesis of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with polar substituent groups, showcasing the methodologies that could be relevant to synthesizing the compound (Sonda et al., 2004).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their biological activity and interaction with biological targets. Demir et al. (2015) analyzed the structure of a similar compound, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, using X-ray diffraction, IR spectroscopy, and DFT calculations, providing insights into the structural aspects that could be applicable to the compound of interest (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives can undergo various chemical reactions, influencing their pharmacological properties and potential applications. The synthesis and evaluation processes often explore these reactions to optimize the compounds' biological activity and selectivity towards intended targets.
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline form, are essential for their formulation and application in pharmacological settings. Yanagi et al. (2000) discussed the preparation and characterization of two crystalline forms of a related benzamide derivative, highlighting the importance of physical properties in the development of pharmaceutical agents (Yanagi et al., 2000).
Applications De Recherche Scientifique
Synthesis and Pharmacological Properties
Research has shown that benzamide derivatives, including those similar to 3,5-dichloro-2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide, are synthesized for their selective serotonin 4 (5-HT4) receptor agonist activity. These compounds have been evaluated for their effect on gastrointestinal motility, indicating potential as novel prokinetic agents with reduced side effects due to their selectivity. For instance, Sonda et al. (2004) synthesized a series of benzamide derivatives that accelerated gastric emptying and increased the frequency of defecation, highlighting their potential as prokinetic agents effective on both the upper and lower gastrointestinal tract (S. Sonda, K. Katayama, Toshio Kawahara, N. Sato, K. Asano, 2004).
Gastrointestinal Motility Enhancement
Another study by Sonda et al. (2003) on benzamide derivatives bearing an aralkylamino, alkylamino, benzoyl, or phenylsulfonyl group demonstrated favorable pharmacological profiles for gastrointestinal motility. These findings further reinforce the potential therapeutic applications of benzamide derivatives in enhancing gastrointestinal motility, with improved oral bioavailability being a significant focus for these compounds (S. Sonda, Toshio Kawahara, Takahiro Murozono, N. Sato, K. Asano, K. Haga, 2003).
Propriétés
IUPAC Name |
3,5-dichloro-2-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O2/c1-26-19-17(11-15(21)12-18(19)22)20(25)23-16-7-5-14(6-8-16)13-24-9-3-2-4-10-24/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKDDVMQSKZDNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CC=C(C=C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[benzyl(methylsulfonyl)amino]-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4631740.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]thiourea](/img/structure/B4631753.png)
![2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4631755.png)
![4-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4631763.png)
![6-ethoxy-4-({4-[2-oxo-2-(1-piperidinyl)ethyl]-1-piperazinyl}methyl)-2H-chromen-2-one](/img/structure/B4631771.png)


![1-({1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(3-methylbenzyl)piperazine](/img/structure/B4631791.png)
![methyl 2-{[(2-{[(2,4-difluorophenyl)amino]carbonothioyl}hydrazino)carbonothioyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4631796.png)
![4-{[(cyclohexylamino)carbonyl]amino}-N-(4,5-dimethyl-3-isoxazolyl)benzenesulfonamide](/img/structure/B4631806.png)

